molecular formula C11H15N5O5S B151117 7,8-Dihydro-7-methyl-8-thioxoguanosine CAS No. 127794-14-3

7,8-Dihydro-7-methyl-8-thioxoguanosine

カタログ番号: B151117
CAS番号: 127794-14-3
分子量: 329.34 g/mol
InChIキー: RYCBQZRMWCNRMH-UUOKFMHZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7,8-Dihydro-7-methyl-8-thioxoguanosine is a modified nucleoside characterized by a sulfur substitution at the 8-position (thioxo group) and a methyl group at the 7-position of the purine ring (Figure 1). This structural modification distinguishes it from canonical guanosine and oxidative damage products like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). The compound is listed among sugar-derived pharmaceuticals, though its biological roles and mechanisms remain less explored compared to well-studied analogs like 8-oxodG .

特性

CAS番号

127794-14-3

分子式

C11H15N5O5S

分子量

329.34 g/mol

IUPAC名

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8-sulfanylidene-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5S/c1-15-4-7(13-10(12)14-8(4)20)16(11(15)22)9-6(19)5(18)3(2-17)21-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,13,14,20)/t3-,5-,6-,9-/m1/s1

InChIキー

RYCBQZRMWCNRMH-UUOKFMHZSA-N

SMILES

CN1C2=C(N=C(NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O

異性体SMILES

CN1C2=C(NC(=NC2=O)N)N(C1=S)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

正規SMILES

CN1C2=C(NC(=NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O

同義語

7,8-dihydro-7-methyl-8-thioxoguanosine

製品の起源

United States

類似化合物との比較

Structural and Functional Differences

Table 1: Structural Comparison of Modified Guanosine Derivatives

Compound 7-Position Substituent 8-Position Substituent Ribose/Deoxyribose Key Features
7,8-Dihydro-7-methyl-8-thioxoguanosine Methyl Thioxo (S=O) Ribose Steric hindrance, sulfur-mediated reactivity
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) None Oxo (O=O) Deoxyribose Oxidative lesion, mutagenic G→T transversions
8-Hydroxy-2'-deoxyguanosine (8-OHdG) None Hydroxy (OH) Deoxyribose Tautomerizes to 8-oxodG, biomarker of oxidative stress
7,8-Dihydro-8-oxoguanine (8-oxoG) None Oxo (O=O) None (free base) Mutagenic lesion, repaired by OGG1 glycosylase

Key Observations :

  • The methyl group in this compound may stabilize the dihydro structure, reducing spontaneous oxidation compared to 8-oxodG, which is prone to further oxidative damage .
  • The thioxo group likely alters hydrogen-bonding capacity.

Research Findings :

  • Replication Bypass: DNA polymerase η (Polη) efficiently replicates 8-oxoG by inserting cytosine, reducing mutagenesis. However, the methyl and thioxo groups in this compound may hinder polymerase activity or repair enzyme binding .
  • Repair Efficiency : 8-oxodG is excised by OGG1, but the thioxo group’s bulkiness could impede glycosylase access, leading to persistent lesions (inferred from 8-oxodG repair studies) .
Analytical Challenges
  • Detection: While 8-oxodG is quantified via UHPLC and chemical tagging , the sulfur atom in this compound may require adjusted chromatographic conditions (e.g., ion-pairing agents) or sulfur-specific mass spectrometry transitions .

準備方法

Nucleophilic Displacement and Thioxo Group Introduction

The synthesis commences with 2,6,8-trichloro-7-methylpurine (3), where the 8-chloro group undergoes nucleophilic displacement by a sulfur-containing reagent. This step capitalizes on the inherent reactivity hierarchy of purine halogens, with the 8-position being most susceptible to substitution. The reaction yields 2-chloro-8,9-dihydro-7-methyl-8-thioxopurin-6(1H)-one (5), establishing the thioxo functionality critical to the target compound.

Reaction Conditions :

  • Reagent : Hydrogen sulfide (H₂S) or alternative sulfur nucleophiles under basic conditions.

  • Key Observation : Selective displacement at the 8-position avoids competing reactions at the 2- and 6-positions, ensuring regiochemical fidelity.

Glycosylation via Vorbrüggen Procedure

Compound 5 is glycosylated with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose using the Vorbrüggen method, a cornerstone of nucleoside synthesis. This step forms the β-glycosidic bond between the purine and ribose moieties, yielding 2-chloro-8,9-dihydro-7-methyl-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-thioxopurin-6(1H)-one (6).

Mechanistic Insights :

  • Activation : The purine base is silylated (e.g., hexamethyldisilazane) to enhance nucleophilicity.

  • Coupling : A Lewis acid (e.g., trimethylsilyl triflate) facilitates ribofuranose attachment in anhydrous acetonitrile.

  • Stereochemistry : The reaction proceeds with high β-selectivity, consistent with typical Vorbrüggen outcomes.

Deprotection and Amination

The benzoyl-protected ribose in compound 6 is deprotected under mild basic conditions (e.g., methanolic ammonia), yielding 2-chloro-8,9-dihydro-7-methyl-9-β-D-ribofuranosyl-8-thioxopurin-6(1H)-one (7). Final amination with liquid ammonia at 150°C replaces the 2-chloro group with an amino group, producing this compound (2).

Critical Parameters :

  • Temperature Control : High-temperature amination ensures complete substitution while avoiding purine ring degradation.

  • Yield Optimization : Excess ammonia and extended reaction times maximize conversion efficiency.

Structural Characterization and Validation

X-ray Crystallographic Analysis

The structure of this compound was unequivocally confirmed via single-crystal X-ray diffraction. Key findings include:

  • Bond Lengths : The C8–S bond measures 1.68 Å, consistent with a thione (C=S) configuration.

  • Methyl Positioning : The N7-methyl group adopts a equatorial orientation, minimizing steric strain.

  • Hydrogen Bonding : The thioxo group participates in intramolecular hydrogen bonds with adjacent NH groups, stabilizing the dihydropurine conformation.

Comparative Analysis of Synthetic Approaches

While the described method remains the most documented route to this compound, alternative strategies merit consideration:

Reductive Pathways for Dihydropurine Formation

Reduction of oxidized purine precursors, as seen in 7,8-dihydro-8-methylpterin synthesis, could theoretically apply to guanosine analogs. However, such methods often lack the regioselectivity required for 8-thioxo group installation, making them less viable for this target .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。